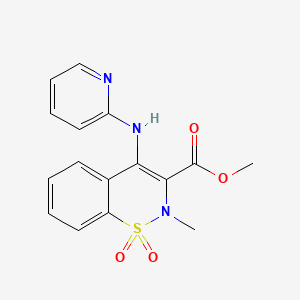

Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide

Description

Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide is a benzothiazine derivative characterized by a 1,2-benzothiazine core modified with a pyridin-2-ylamino substituent at position 4, a methyl carboxylate group at position 2, and two sulfonyl oxygen atoms (1,1-dioxide configuration).

Properties

Molecular Formula |

C16H15N3O4S |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

methyl 2-methyl-1,1-dioxo-4-(pyridin-2-ylamino)-1λ6,2-benzothiazine-3-carboxylate |

InChI |

InChI=1S/C16H15N3O4S/c1-19-15(16(20)23-2)14(18-13-9-5-6-10-17-13)11-7-3-4-8-12(11)24(19,21)22/h3-10H,1-2H3,(H,17,18) |

InChI Key |

CFESPZYYFNLQMC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)NC3=CC=CC=N3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Benzothiazine Derivatives

One of the primary methods involves the cyclization of benzothiazine derivatives, typically starting from substituted saccharine compounds. According to research, the initial step employs the reaction of saccharine with appropriate acylating agents, followed by cyclization to form the benzothiazine core.

- Starting Material: Saccharine derivatives

- Reagents: 2-bromo-4′-methoxyacetophenone, triethylamine

- Solvent: Dimethylformamide (DMF)

- Conditions: Reflux at 80°C, followed by Gabriel–Colman rearrangement

Saccharine + 2-bromo-4′-methoxyacetophenone → Intermediate (2e)

Intermediate + sodium ethanolate → Rearranged benzothiazine (3e)

Data Table 1: Typical Reaction Conditions for Benzothiazine Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield | Characterization Techniques |

|---|---|---|---|---|---|---|

| 1 | Saccharine + Acylating agent | DMF | Reflux (80°C) | 4-6 hrs | 60-75% | IR, NMR, MS |

| 2 | Rearrangement | - | 25-80°C | 1-3 hrs | 70-85% | IR, NMR, XRD |

Reaction of Chalcone Derivatives with Thiourea

Chalcone derivatives, synthesized via aldol condensation of benzaldehyde with acetophenone, are cyclized with diphenylthiourea to produce benzothiazine rings.

- Reagents: Chalcone, diphenylthiourea

- Catalyst: Potassium hydroxide (KOH)

- Solvent: Ethanol

- Conditions: Reflux at 78°C, reaction time 4-6 hours

Table 2: Chalcone-based Benzothiazine Synthesis

| Starting Material | Catalyst | Solvent | Temperature | Time | Yield | Characterization |

|---|---|---|---|---|---|---|

| Chalcone derivatives | KOH | Ethanol | Reflux (78°C) | 4-6 hrs | 65-80% | IR, NMR, MS |

Green and Microwave-Assisted Synthesis

Recent advances focus on environmentally friendly methods, including microwave irradiation, solvent-free conditions, and the use of nanoparticles, which significantly reduce reaction times and improve yields.

Microwave-Induced Cyclization

Gayathri et al. demonstrated microwave-assisted synthesis of benzothiazine derivatives containing fluorine and benzimidazole groups, achieving high yields within minutes.

- Reagents: 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one

- Cyclization reagent: Thiourea

- Conditions: Microwave irradiation at 600W, 10-15 minutes

Data Table 3: Microwave Synthesis Conditions

| Reagent | Power | Time | Yield | Characterization |

|---|---|---|---|---|

| Benzimidazole derivative + Thiourea | 600W | 10-15 min | 75-85% | TLC, IR, NMR |

Solvent-Free and Nanoparticle-Assisted Methods

Bioactive benzothiazines have been synthesized using solvent-free grinding techniques, which enhance sustainability. For example, reaction of chalcones with thiourea under mechanochemical conditions yields the target compound efficiently.

- Reagents: Chalcone + Thiourea

- Method: Grinding in a mortar with minimal solvent

- Temperature: Ambient

- Time: 30-60 minutes

Data Table 4: Mechanochemical Synthesis

| Reagents | Method | Time | Yield | Characterization |

|---|---|---|---|---|

| Chalcone + Thiourea | Grinding | 30-60 min | 70-80% | IR, NMR, XRD |

Novel Synthetic Approaches

Use of Dimethyl Acetylene Dicarboxylate (DMAD)

The reaction of 1,2,4-triazole-5-thiones with DMAD in toluene under microwave or conventional heating has been reported to produce benzothiazine derivatives. This approach offers a route to functionalized benzothiazines with high regioselectivity.

1,2,4-Triazole-5-thione + DMAD → Benzothiazine derivative

- Reagents: 1,2,4-Triazole-5-thione, DMAD

- Solvent: Toluene

- Conditions: Microwave irradiation at 150°C or reflux

- Duration: 2-4 hours

Data Table 5: DMAD-based Synthesis

| Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| 1,2,4-Triazole-5-thione + DMAD | Toluene | Reflux / Microwave | 2-4 hrs | 65-78% | Regioselective |

Smiles Rearrangement and Metal-Free Cyclizations

Baharfar et al. described a metal-free, high-yield synthesis involving the Smiles rearrangement, starting from chlorinated pyridazinone derivatives and employing Cs₂CO₃ as a catalyst. This method emphasizes eco-friendly conditions and high selectivity.

- Reagents: Chlorinated pyridazinone, N-benzyl-2-mercaptoacetamide

- Catalyst: Cesium carbonate

- Solvent: DMF

- Temperature: 140-150°C

- Duration: 10-12 hours

Data Table 6: Smiles Rearrangement Synthesis

| Reagents | Catalyst | Solvent | Temperature | Time | Yield | Characterization |

|---|---|---|---|---|---|---|

| Pyridazinone derivatives + mercaptoacetamide | Cs₂CO₃ | DMF | 140-150°C | 10-12 hrs | High | IR, NMR, XRD |

Summary of Key Preparation Parameters

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Conventional cyclization | Saccharine derivatives + acylating agents | Reflux at 80°C | Well-established, high yield | Longer reaction times, solvent use |

| Chalcone cyclization | Chalcones + diphenylthiourea | Reflux at 78°C | Good yields, versatile | Requires purification steps |

| Microwave-assisted | Aromatic precursors + thiourea | 10-15 min at 600W | Rapid, eco-friendly | Equipment dependence |

| Solvent-free grinding | Chalcones + thiourea | Ambient, 30-60 min | Environmentally friendly | Scale-up challenges |

| DMAD reaction | 1,2,4-Triazole-5-thione + DMAD | Reflux or microwave | High regioselectivity | Reagent cost |

| Smiles rearrangement | Chlorinated pyridazinone + mercaptoacetamide | 140-150°C, 10-12 hrs | Eco-friendly, high yield | Longer reaction time |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of signaling pathways.

Comparison with Similar Compounds

The compound is structurally and functionally related to other benzothiazine derivatives. Below is a detailed comparison based on substituents, stability, synthesis, and applications:

Structural Analogs

| Compound Name | Substituents at Position 4 | Position 2 Modification | Key Functional Groups |

|---|---|---|---|

| Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide | Pyridin-2-ylamino | Methyl carboxylate | 1,1-Dioxide, carboxylate |

| Isoxicam (4-Hydroxy-3-(5-methyl-3-isoxazolocarbamyl)-2-methyl-2H-1,2-benzothiazine 1,1-dioxide) | 5-Methyl-3-isoxazolocarbamyl | Hydroxyl group at position 4 | 1,1-Dioxide, isoxazole |

| 2-Methyl-2H-1,2,4-benzothiadiazine 1,1-Dioxide | None (unsubstituted) | Methyl group | 1,1-Dioxide |

Key Differences :

Stability and Degradation

- Target Compound: Under humid conditions (85% RH), hydrolysis leads to degradation products such as N-(2-(N-methylsulfamoyl)phenyl)formamide and 2-aminopyridine . This suggests sensitivity to moisture during storage or formulation.

- Isoxicam : Stable at 40°C in the dark for up to 24 months, with degradation products including 2-methyl-2H-1,2-benzothiazine-4-(3H)one 1,1-dioxide .

- 2-Methyl-2H-1,2,4-benzothiadiazine 1,1-Dioxide : Prone to hydrolysis during crystallization, forming sulfonamide intermediates .

Implications: The target compound’s pyridin-2-ylamino group may accelerate hydrolysis compared to simpler analogs, necessitating controlled storage conditions.

Pharmacological and Industrial Relevance

Biological Activity

Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

- Molecular Formula : C16H15N3O4S

- Molecular Weight : 345.373 g/mol

- CAS Number : 1797884-12-8

- IUPAC Name : Methyl 2-methyl-1,1-dioxo-4-(pyridin-2-ylamino)-1H-benzothiazine-3-carboxylate

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has shown that benzothiazine derivatives exhibit antimicrobial properties. Specifically, Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide has been evaluated for its effectiveness against various bacterial strains. In a study by Zia-ur-Rehman et al., derivatives of benzothiazine demonstrated significant activity against Bacillus subtilis, indicating potential for use in treating bacterial infections .

2. Anticonvulsant Properties

The anticonvulsant activity of benzothiazine derivatives has been documented in various studies. For instance, certain derivatives have been shown to eliminate tonic extensor phases in animal models, suggesting that Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine could be explored for epilepsy treatment .

3. Anti-inflammatory Effects

Benzothiazines are known for their anti-inflammatory properties, similar to well-known NSAIDs like Piroxicam and Meloxicam. These compounds inhibit cyclooxygenase enzymes and reduce pro-inflammatory cytokines . The specific mechanism by which Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine exerts these effects is still under investigation but may involve modulation of signaling pathways related to inflammation.

4. Cytotoxic Activity

Recent studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. For example, molecular dynamics simulations have suggested that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis of benzothiazine derivatives typically involves cyclization of precursor thioamide intermediates followed by oxidation. For example, analogous compounds like Methyl 4-hydroxy-2-propyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide () are synthesized via condensation of substituted anilines with thioglycolic acid derivatives under reflux conditions. Optimization may involve:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Temperature control : Maintaining 80–100°C to prevent side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Oxidation step : H₂O₂ or KMnO₄ for controlled sulfone formation .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign peaks to the pyridin-2-ylamino group (δ ~8.2–8.5 ppm for aromatic protons) and methyl carboxylate (δ ~3.8–4.0 ppm). Compare with published data for structurally related benzothiazines ().

- IR Spectroscopy : Confirm sulfone (S=O) stretches at ~1150–1300 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .

- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for orthorhombic crystals (space group Pca21) in similar compounds ().

Q. What chromatographic methods are recommended for purity analysis?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol:water:phosphate buffer (adjusted to pH 5.5 with phosphoric acid) for baseline separation of impurities ().

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress. Visualize under UV (254 nm) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Kinetic profiling : Track intermediate formation via in-situ FTIR or LC-MS to identify rate-limiting steps.

- Isotopic labeling : Use ¹⁵N-labeled pyridin-2-amine to trace regioselectivity during cyclization.

- Computational modeling : Density Functional Theory (DFT) can predict energy barriers for key steps, such as sulfone formation versus side-product generation .

Q. What strategies address discrepancies between observed and theoretical spectral data?

- Methodological Answer :

- Comparative analysis : Cross-reference NMR data with structurally analogous compounds (e.g., naphtho-fused benzothiazines in ).

- Solvent effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding impacts on chemical shifts.

- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the pyridinyl group) causing peak splitting .

Q. How can impurity profiles be minimized during scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like pH, temperature, and stoichiometry to identify critical impurities (e.g., des-methyl byproducts).

- SPE (Solid-Phase Extraction) : Use C18 cartridges to isolate polar impurities post-synthesis.

- Pharmacopeial guidelines : Follow USP protocols for residual solvent testing (e.g., GC-MS for methanol/acetone traces) ().

Q. What computational tools predict the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Molecular dynamics simulations : Model hygroscopicity and thermal decomposition pathways using software like Gaussian or Schrödinger .

Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported in literature?

- Methodological Answer :

- Purification : Recrystallize from ethanol/water (9:1) to remove polymorphic impurities (e.g., hydrate vs. anhydrous forms).

- DSC (Differential Scanning Calorimetry) : Compare thermal profiles with reference standards (e.g., 187–190°C for structurally related acids in ).

Q. Why do different studies report varying biological activity for this compound?

- Methodological Answer :

- Purity verification : Re-test activity after rigorous HPLC purification (>99% purity).

- Assay conditions : Standardize cell-based assays (e.g., fixed incubation times, serum-free media) to reduce variability ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.